Receptor Subtype Selectivity: LY255283 is the Established BLT2-Selective Tool Compound
LY255283 is distinguished from the majority of LTB4 antagonists by its preferential binding to the BLT2 receptor subtype. It exhibits a ~10-fold selectivity window for human BLT2 over BLT1 . In contrast, commonly used antagonists like U75302 (Ki ~165 nM) and CP105696 (IC50 5-8 nM) are reported as BLT1-selective agents with negligible BLT2 activity [1]. This selectivity profile makes LY255283 the essential tool for dissecting BLT2-specific biology, whereas BLT1 antagonists are unsuitable for this purpose.
| Evidence Dimension | Receptor Subtype Selectivity (IC50) |
|---|---|
| Target Compound Data | IC50 ~1 μM (hBLT2); >10 μM (hBLT1) |
| Comparator Or Baseline | U75302: Ki 165 nM (BLT1), no BLT2 antagonism ; CP105696: IC50 ~8 nM (BLT1) [1] |
| Quantified Difference | ~10-fold BLT2 selectivity for LY255283; Comparators show high potency at BLT1 but lack BLT2 selectivity. |
| Conditions | Human recombinant BLT1 and BLT2 receptors in vitro |
Why This Matters
Researchers investigating BLT2-mediated pathology require a validated, selective antagonist; using a BLT1-selective or non-selective tool would confound results and obscure BLT2-specific mechanisms.
- [1] Adooq. CP105696 Product Datasheet. Retrieved 2026. View Source
